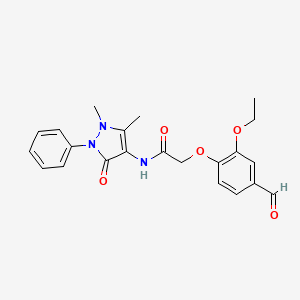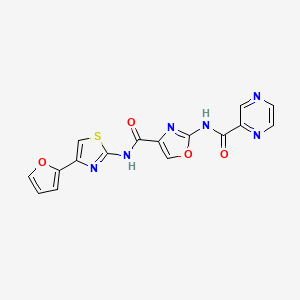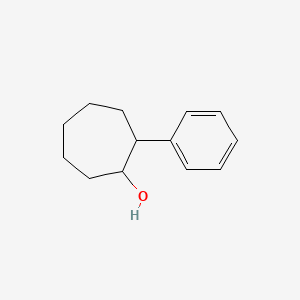![molecular formula C16H14ClNO2 B2838090 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide CAS No. 1795361-83-9](/img/structure/B2838090.png)
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chloro group, a benzoyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-methylbenzoyl)phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
科学的研究の応用
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the benzoyl and acetamide groups can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate the activity of these macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(4-nitrobenzoyl)phenyl]acetamide
- 2-chloro-N-[2-(4-methoxybenzoyl)phenyl]acetamide
- 2-chloro-N-[2-(4-fluorobenzoyl)phenyl]acetamide
Comparison
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., nitro, methoxy, fluorine), the methyl group can enhance lipophilicity and potentially alter the compound’s interaction with biological targets.
特性
IUPAC Name |
2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-6-8-12(9-7-11)16(20)13-4-2-3-5-14(13)18-15(19)10-17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHGSYFIFIJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2838008.png)
![2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2838009.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2838010.png)
![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2838013.png)


![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)



![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
